(S)-1-Methylpiperidin-3-amine dihydrochloride CAS 1157849-51-8 properties
(S)-1-Methylpiperidin-3-amine dihydrochloride CAS 1157849-51-8 properties
An In-Depth Technical Guide to (S)-1-Methylpiperidin-3-amine Dihydrochloride (CAS 1157849-51-8): Properties, Synthesis, and Applications in Drug Discovery
Abstract
(S)-1-Methylpiperidin-3-amine dihydrochloride is a chiral heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. As a derivative of the 3-aminopiperidine scaffold, a privileged structure in medicinal chemistry, this compound offers a unique combination of stereochemical definition, modulated basicity, and lipophilicity due to its N-methylation. This technical guide provides a comprehensive overview of its physicochemical properties, outlines robust stereoselective synthetic strategies, and explores its current and potential applications in drug development. Authored from the perspective of a senior application scientist, this document emphasizes the causal relationships behind experimental choices and provides validated protocols for its synthesis and handling, serving as an essential resource for researchers, chemists, and drug development professionals.
The Strategic Value of the Chiral 3-Aminopiperidine Scaffold
The piperidine ring is one of the most ubiquitous N-heterocyclic scaffolds found in clinically approved drugs, prized for its conformational flexibility, metabolic stability, and ability to improve the pharmacokinetic properties of a molecule.[1] Its presence can enhance solubility, facilitate transport across biological membranes, and provide a three-dimensional vector for substituents to interact with biological targets.[1]
Within this class, the chiral 3-aminopiperidine motif is particularly valuable. The stereochemically defined amine at the C3 position serves as a critical handle for further chemical elaboration and as a key pharmacophoric element for hydrogen bonding and salt-bridge interactions within protein binding pockets. The enantiomerically pure (R)-isomer of the related 1-Boc-3-aminopiperidine, for example, is a crucial intermediate in the synthesis of Dipeptidyl Peptidase IV (DPP-IV) inhibitors like Alogliptin, which are used in the management of type 2 diabetes.[2][3][4]
(S)-1-Methylpiperidin-3-amine dihydrochloride builds upon this valuable scaffold. The introduction of a methyl group on the ring nitrogen (N1) fundamentally alters the molecule's properties:
-
Basicity: The N1 nitrogen is converted from a secondary to a tertiary amine, altering its pKa and hydrogen bonding capability.
-
Lipophilicity: The methyl group increases the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Metabolic Stability: N-methylation can block a potential site of metabolism, potentially increasing the half-life of a drug candidate.
This guide focuses specifically on the (S)-enantiomer, a versatile synthon for creating novel chemical entities with distinct pharmacological profiles.
Physicochemical and Spectroscopic Characterization
Accurate characterization is the bedrock of reproducible research. The fundamental properties of (S)-1-Methylpiperidin-3-amine dihydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1157849-51-8 | [5][6] |
| Molecular Formula | C₆H₁₆Cl₂N₂ | [5][6][7] |
| Molecular Weight | 187.11 g/mol | [5][6][7] |
| Appearance | White to off-white solid | [3] |
| Typical Purity | ≥97% | [6][7] |
| SMILES | N[C@@H]1CN(C)CCC1.Cl.Cl | [5] |
| Storage Conditions | Room temperature, store under inert atmosphere, keep dry | [7][8] |
Spectroscopic Profile
While full spectral data should always be obtained from the supplier's Certificate of Analysis (COA), a typical spectroscopic profile is predictable and essential for identity confirmation.[9]
| Analysis | Expected Observations |
| ¹H NMR | N-CH₃: A singlet around 2.2-2.8 ppm. Piperidine Ring Protons (CH, CH₂): A complex series of multiplets between ~1.5 and 3.5 ppm, exhibiting diastereotopicity due to the chiral center. NH₂: A broad singlet, exchangeable with D₂O, typically downfield. The dihydrochloride form will show NH₃⁺ protons. |
| ¹³C NMR | N-CH₃: A signal around 45-50 ppm. C3 (CH-N): A signal around 48-55 ppm. Piperidine Ring Carbons (CH₂): Multiple signals in the aliphatic region, typically between 20-60 ppm. |
| Mass Spec (ESI-MS) | The free base (C₆H₁₄N₂) has a monoisotopic mass of 114.12. The expected [M+H]⁺ ion would be observed at m/z 115.13. |
Synthesis and Manufacturing Strategies
The primary challenge in producing (S)-1-Methylpiperidin-3-amine is the stereoselective creation of the chiral center at the C3 position. Modern synthetic chemistry has moved towards highly efficient biocatalytic methods to achieve this with high enantiopurity.[10]
Caption: High-level synthetic workflow for (S)-1-Methylpiperidin-3-amine dihydrochloride.
Protocol 1: Biocatalytic Synthesis of Chiral Precursor ((S)-1-Boc-3-aminopiperidine)
This protocol leverages an ω-transaminase enzyme for the asymmetric synthesis of the chiral amine from a prochiral ketone. This approach is favored for its exceptional enantioselectivity (>99% e.e.) and environmentally benign reaction conditions.[2][11]
Causality:
-
Why Transaminase? These enzymes catalyze the transfer of an amino group from a donor (like isopropylamine) to a ketone acceptor with precise stereocontrol, dictated by the enzyme's active site. This avoids the need for chiral auxiliaries or expensive metal catalysts.[12]
-
Why Boc Protection? The tert-butoxycarbonyl (Boc) group protects the N1 nitrogen, preventing side reactions. It is stable under the enzymatic reaction conditions but can be easily removed later under acidic conditions.[2]
Step-by-Step Methodology:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve 1-Boc-3-piperidone (1.0 eq) in a phosphate buffer (e.g., 100 mM, pH 7.5).
-
Reagent Addition: Add the amine donor, isopropylamine (e.g., 1 M final concentration), and the cofactor, pyridoxal-5'-phosphate (PLP) (e.g., 1 mM final concentration).
-
Enzyme Addition: Add the immobilized (S)-selective ω-transaminase (e.g., ATA-255 or a similar variant) to the mixture. Immobilization allows for easy recovery and reuse of the enzyme.
-
Reaction: Stir the reaction mixture at a controlled temperature (e.g., 40-45°C) for 24-48 hours. Monitor the conversion of the ketone to the amine using HPLC or GC.
-
Workup:
-
Once the reaction is complete, remove the immobilized enzyme by filtration.
-
Extract the aqueous phase with an organic solvent such as ethyl acetate (3x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (S)-1-Boc-3-aminopiperidine.
-
-
Purification & Analysis: Purify the product by column chromatography if necessary. Confirm the enantiomeric excess (e.e.) using chiral HPLC.
Protocol 2: N-Methylation and Salt Formation
This two-step process first introduces the methyl group and then converts the resulting free base into its stable dihydrochloride salt.
Causality:
-
Why Eschweiler-Clarke Reaction? This classic method for N-methylation uses inexpensive and readily available reagents (formaldehyde and formic acid). It is a reductive amination process that is highly effective for primary and secondary amines and avoids over-alkylation issues common with alkyl halides.
-
Why Dihydrochloride Salt? The free base is often an oil and can be hygroscopic or susceptible to air oxidation. The dihydrochloride salt is typically a stable, crystalline solid that is easier to handle, weigh, and store.[13] The salt form also improves water solubility.
Step-by-Step Methodology:
-
Boc Deprotection: Dissolve the (S)-1-Boc-3-aminopiperidine (1.0 eq) from the previous step in a suitable solvent like dioxane or methanol. Add an excess of hydrochloric acid (e.g., 4M HCl in dioxane, 3-4 eq) and stir at room temperature until TLC or LC-MS confirms the complete removal of the Boc group. Concentrate under reduced pressure to obtain (S)-Piperidin-3-amine dihydrochloride.
-
N-Methylation (Eschweiler-Clarke):
-
To the crude (S)-Piperidin-3-amine dihydrochloride, add formic acid (≥3 eq) and aqueous formaldehyde (≥3 eq, 37% solution).
-
Heat the mixture to reflux (approx. 90-100°C) for 6-12 hours. The reaction progress can be monitored by LC-MS.
-
Cool the reaction to room temperature and carefully make it basic (pH > 10) with a strong base like NaOH or KOH solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the crude (S)-1-Methylpiperidin-3-amine free base.
-
-
Salt Formation:
-
Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or ethanol.
-
Slowly add a solution of concentrated HCl or HCl gas dissolved in an ether or alcohol solvent (2.0-2.2 eq) while stirring.
-
The dihydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
-
Collect the solid product by filtration, wash with a cold non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum.
-
Caption: Self-validating purification and analysis workflow for quality assurance.
Applications in Drug Discovery
(S)-1-Methylpiperidin-3-amine dihydrochloride is not merely an intermediate; it is a strategic tool for scaffold-based drug design. Its utility stems from its ability to introduce specific stereochemical and electronic properties into a larger molecule.
| Structural Feature | Impact on Pharmacological Properties |
| (S)-Stereocenter | Provides precise three-dimensional orientation, enabling enantioselective interactions with chiral biological targets like enzymes and receptors. This is critical for improving potency and reducing off-target effects. |
| Piperidine Ring | Acts as a conformationally restricted, non-aromatic scaffold that improves metabolic stability and aqueous solubility compared to purely carbocyclic analogues.[1] |
| C3-Amine Group | Serves as a key hydrogen bond donor and a point for synthetic attachment of other functionalities. As a basic center, it can form salt bridges with acidic residues (e.g., Asp, Glu) in a protein active site. |
| N1-Methyl Group | Modulates the basicity of the C3-amine, increases lipophilicity, and can fill small hydrophobic pockets in a binding site. It also blocks N-dealkylation, a common metabolic pathway. |
Potential Therapeutic Areas:
-
Central Nervous System (CNS) Disorders: The piperidine scaffold is prevalent in CNS drugs. This building block could be used to develop novel ligands for receptors implicated in depression, anxiety, or neurodegenerative diseases.[14][15]
-
Oncology: Chiral amines are integral to many modern kinase inhibitors and other anti-cancer agents. The compound could serve as a fragment for developing inhibitors of targets like Lysine-Specific Demethylase 1 (LSD1), where amine interactions are crucial.[16]
-
Protein Degraders: The compound is listed as a building block for protein degraders, likely serving as part of the linker or ligand that binds to the target protein or E3 ligase.[6]
Caption: Logical progression from chiral building block to drug candidate.
Safety, Handling, and Storage
Proper handling of any chemical reagent is paramount for laboratory safety. The information below is a synthesis based on safety data sheets for closely related compounds and should be supplemented by the specific SDS provided by the supplier.[17][18]
| Category | Information |
| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) |
| Hazard Statements | H315: Causes skin irritation. H318/H319: Causes serious eye damage/irritation.[19] H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection.[17] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Personal Protective Equipment (PPE) | Chemical safety goggles, nitrile gloves, lab coat. All handling of the solid should be done in a chemical fume hood. |
| Storage | Store in a well-ventilated, dry place. Keep container tightly closed and store locked up.[17] The compound may be hygroscopic.[18] |
| First Aid | Skin Contact: Wash off immediately with plenty of soap and water.[18] Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[17] Inhalation: Move person to fresh air.[17] |
Conclusion
(S)-1-Methylpiperidin-3-amine dihydrochloride is a high-value chiral building block that provides medicinal chemists with a powerful tool for drug discovery. Its defined stereochemistry, combined with the modulated physicochemical properties imparted by the N-methyl group, makes it an attractive scaffold for developing next-generation therapeutics, particularly for CNS disorders and oncology. The advent of robust biocatalytic synthetic routes has made this and related chiral piperidines more accessible, paving the way for their broader application. By understanding its properties, synthesis, and safe handling as detailed in this guide, researchers can effectively leverage this compound to accelerate the discovery of novel, potent, and selective drug candidates.
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Appchem. (n.d.). (S)-1-Methylpiperidin-3-amine dihydrochloride. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Piperidin-3-amine Dihydrochloride: Comprehensive Overview and Applications. Available at: [Link]
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